Varitriol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUADRHIBCXAFH-XAUFSTHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348394 | |

| Record name | Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419568-67-5 | |

| Record name | Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure of Varitriol

This guide provides a comprehensive technical overview of this compound, a marine-derived natural product with significant therapeutic potential. We will delve into its core chemical structure, the nuances of its stereochemistry, key synthetic pathways, and its established biological activities, offering a foundational resource for professionals in medicinal chemistry and oncology drug development.

Introduction to this compound: A Marine-Derived Antitumor Agent

This compound is a polyketide metabolite first isolated in 2002 from Emericella variecolor, a fungus derived from a marine source.[1] Structurally, it is characterized by a substituted tetrahydrofuran ring linked to a methoxy-substituted aromatic ring. Initial studies revealed its potent cytotoxic activity against a panel of 60 human cancer cell lines, with pronounced efficacy against renal, central nervous system (CNS), and breast cancer cell lines.[1][2] This promising biological profile has established this compound as a compelling target for total synthesis and analog development to explore its therapeutic applications.[3]

The Core Chemical Structure of this compound

The molecular architecture of this compound is fundamental to its biological function. It consists of a highly substituted tetrahydrofuran (oxolane) moiety connected via an ethenyl linker to a 2-(hydroxymethyl)-3-methoxyphenyl group.[4]

Systematic Identification and Chemical Properties

The definitive structure of natural (+)-Varitriol has been confirmed through detailed NMR studies and, crucially, by total synthesis.[1] Its systematic IUPAC name is (2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol.[4]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₅ | PubChem[4] |

| Molecular Weight | 280.32 g/mol | PubChem[4] |

| CAS Number | 419568-67-5 | PubChem[4] |

| ChEMBL ID | CHEMBL445220 | ChEMBL[5] |

| InChIKey | JGUADRHIBCXAFH-XAUFSTHISA-N | PubChem[4] |

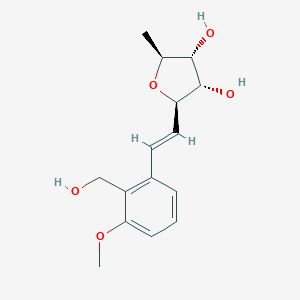

Structural Visualization

The chemical structure of (+)-Varitriol is depicted below, highlighting the key functional groups and stereocenters.

Caption: Chemical structure of (+)-Varitriol (C₁₅H₂₀O₅).

Stereochemistry: The Determinant of Biological Activity

This compound possesses four stereocenters within its tetrahydrofuran core, giving rise to a number of possible stereoisomers. The specific three-dimensional arrangement of these centers is critical for its interaction with biological targets.

Absolute Configuration of Natural (+)-Varitriol

The naturally occurring enantiomer is (+)-Varitriol, whose absolute configuration has been established as (2R, 3S, 4R, 5S) .[4] This precise stereochemistry is essential for its potent cytotoxic effects. The synthesis of its unnatural enantiomer, (-)-Varitriol, and other diastereomers has been crucial in confirming the structure and in structure-activity relationship (SAR) studies.[1][6][7]

Key Stereoisomers and Their Relationships

The synthesis of various stereoisomers has allowed for a deeper understanding of the structural requirements for cytotoxicity.

-

Enantiomers : (+)-Varitriol and (-)-Varitriol are non-superimposable mirror images.[8][9]

-

Diastereomers : Stereoisomers that are not mirror images, such as 5'-epi-(+)-Varitriol, differ in the configuration at one or more, but not all, stereocenters.[6][7][8]

-

Epimers : A specific subset of diastereomers that differ at only one stereocenter. For example, 5'-epi-(+)-Varitriol is an epimer of (+)-Varitriol.[6][8]

Caption: Stereochemical relationships between this compound isomers.

Strategies for Total Synthesis

The compelling biological profile of this compound has prompted significant efforts from the synthetic chemistry community. Several distinct and elegant total syntheses have been reported, often leveraging chiral pool starting materials to establish the correct stereochemistry.

Overview of Synthetic Approaches

Key strategies employed to construct the this compound scaffold include:

-

Heck Reaction : Used to form the crucial C-C bond of the ethenyl linker between the aromatic and tetrahydrofuran moieties.[1][6][7]

-

Cross-Metathesis : Another powerful method for constructing the olefinic linker.[10]

-

Julia-Kocienski Olefination : An alternative strategy for the olefination step.[2]

Common chiral starting materials include D-mannitol, D-ribonolactone, and methyl α,D-mannopyranoside, which provide a stereochemical scaffold for the tetrahydrofuran ring.[6][10][11]

Representative Synthetic Protocol: Synthesis from D-Mannitol

A representative synthesis developed by Ghosh and Pradhan utilizes D-mannitol as an inexpensive chiral starting material and employs a key Heck reaction for coupling the two main fragments.[6][12]

Step-by-Step Methodology Outline:

-

Preparation of Tetrahydrofuran Moiety :

-

D-Mannitol is chemically transformed over several steps into a key diol intermediate.

-

Selective protection and tosylation reactions are performed to facilitate ring closure.

-

Treatment with a base like K₂CO₃ induces intramolecular cyclization to form the desired substituted tetrahydrofuran ring system.[12]

-

-

Preparation of Aromatic Moiety :

-

A suitable 2,6-disubstituted benzene derivative is prepared and converted into an aromatic triflate, which is an excellent substrate for the Heck reaction.

-

-

Core Assembly via Heck Reaction :

-

Final Deprotection :

-

The protecting groups on the hydroxyl functions of the tetrahydrofuran ring are removed under acidic conditions (e.g., HCl in THF) to yield the final natural product, (+)-Varitriol.[12]

-

Caption: Generalized workflow for the total synthesis of (+)-Varitriol.

Biological Activity and Therapeutic Relevance

This compound's primary therapeutic interest lies in its potent and selective antiproliferative activity. Its mechanism of action is still under investigation, but its cytotoxicity against a broad range of cancer cell lines makes it a valuable lead compound.

In Vitro Cytotoxicity

This compound has demonstrated significant growth inhibition against various human cancer cell lines. The National Cancer Institute (NCI) 60-cell line screen revealed its particular potency against specific cancer types.[1][2] While not a vitamin D analog, its effects on cell proliferation and differentiation are areas of interest, drawing parallels to the mechanisms of compounds like Calcitriol and its derivatives which are known to inhibit tumor cell growth.[13][14][15]

Structure-Activity Relationship (SAR)

The synthesis of this compound analogs has provided critical insights into the structural features required for biological activity.

-

Stereochemistry : The natural (+)-configuration is generally more active than the (-)-enantiomer or other diastereomers, highlighting the importance of a precise 3D structure.

-

Aromatic Substitution : Modifications to the aromatic ring, such as altering the position or nature of the substituents, can significantly impact cytotoxicity. Studies have shown that dimethoxy and bromo substitutions can influence activity against certain cell lines.[2]

-

Linker Geometry : The (E)-geometry of the alkene linker is generally preferred for optimal activity.[2]

Table: Comparative Antiproliferative Activities of this compound Analogs

| Compound | Modification | Target Cell Lines | Reported Activity (GI₅₀) |

| (+)-Varitriol | Natural Product | NCI-60 Panel (e.g., HL-60, CCRF-CEM) | ~10⁻⁶ to 10⁻⁵ M[2] |

| (-)-Varitriol | Enantiomer | Various | Generally lower activity than (+) form |

| Analog 6e | 2,4-dimethoxy aromatic | CCRF-CEM | Showed notable activity[2] |

| Analog 6i | 4-bromo aromatic | CCRF-CEM | Showed notable activity[2] |

| Analog 5 | 2-epi-Varitriol | Various | Displayed significant activity[2] |

Conclusion

This compound stands out as a structurally intriguing and biologically potent natural product. Its well-defined chemical structure, characterized by a specific stereochemical arrangement, is directly linked to its antitumor properties. The successful total syntheses have not only confirmed its absolute configuration but also paved the way for the creation of novel analogs for advanced SAR studies. As research progresses, this compound and its derivatives will continue to be important molecules in the quest for new and more effective cancer therapies.

References

-

First Total Synthesis of (+)-Varitriol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Total Synthesis of this compound, Varioxirane, and Enantiomer of the Proposed Biosynthetic Precursor. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from d-Mannitol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereoselective total synthesis of (+)-varitriol, (-)-varitriol, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol. PubMed. [Link]

-

This compound | C15H20O5 | CID 636888. PubChem - NIH. [Link]

-

Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from D-Mannitol. American Chemical Society. [Link]

-

Stereoselective Total Synthesis of (+)-Varitriol, (−)-Varitriol, 5′-epi-(+)-Varitriol, and 4′-epi-(−)-Varitriol from d-Mannitol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Antiproliferative activities of synthesised this compound analogues. ResearchGate. [Link]

-

Synthesis and antitumour activity of this compound and its analogues. ResearchGate. [Link]

-

Biological activity in vitro of side-chain modified analogues of calcitriol. PubMed. [Link]

-

Synthesis and antitumour activity of this compound and its analogues. Semantic Scholar. [Link]

-

Compound: this compound (CHEMBL445220). ChEMBL - EMBL-EBI. [Link]

-

Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. PubMed. [Link]

-

Calcifediol: Mechanisms of Action. PubMed. [Link]

-

Stereochemistry of Organic Compounds and Pharmaceuticals. University of Calgary. [Link]

-

More Stereochemical Relationships: Crash Course Organic Chemistry #9. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H20O5 | CID 636888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: this compound (CHEMBL445220) - ChEMBL [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective total synthesis of (+)-varitriol, (-)-varitriol, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biological activity in vitro of side-chain modified analogues of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Varitriol (Calcitriol) and Its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers

Abstract

The active form of vitamin D, 1α,25-dihydroxyvitamin D3, commonly known as Calcitriol, has emerged as a significant agent in oncology research due to its pleiotropic anti-cancer activities.[1][2] While historically recognized for its central role in calcium homeostasis, a substantial body of preclinical and clinical evidence now demonstrates its capacity to modulate critical cellular processes involved in tumorigenesis and progression.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which Calcitriol exerts its anti-neoplastic effects on cancer cells. We will dissect the core signaling pathways, detail the downstream effects on cell proliferation, apoptosis, and differentiation, and provide validated experimental protocols for investigating these actions in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers aiming to understand and leverage the therapeutic potential of Calcitriol and its analogs.

The Core Mechanism: Vitamin D Receptor (VDR)-Mediated Gene Transcription

The primary mechanism of Calcitriol's action is genomic, mediated by the nuclear Vitamin D Receptor (VDR), which is expressed in a wide variety of cancer cells.[5][6][7] The binding of Calcitriol to VDR initiates a cascade of molecular events that culminates in the altered transcription of numerous target genes.

The sequence of events is as follows:

-

Ligand Binding: Being lipid-soluble, Calcitriol diffuses across the cell membrane and binds to the VDR located in the cytoplasm or nucleus.[8]

-

Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5][8]

-

DNA Binding: The Calcitriol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5][8]

-

Transcriptional Regulation: Upon binding to VDREs, the complex recruits co-activator or co-repressor proteins, which modulate the activity of RNA polymerase II and ultimately lead to the up- or down-regulation of gene expression.[1][5] This transcriptional control is the foundation for Calcitriol's diverse anti-cancer effects.

Caption: Core genomic signaling pathway of Calcitriol in cancer cells.

Key Anti-Cancer Effects and Molecular Pathways

Calcitriol's activation of the VDR pathway triggers several distinct anti-tumorigenic outcomes.

Inhibition of Cell Proliferation via Cell Cycle Arrest

A hallmark of Calcitriol's anti-cancer activity is its ability to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/G0 phase.[9] This prevents cells from entering the S phase, where DNA replication occurs.

Key Molecular Events:

-

Upregulation of CDK Inhibitors: Calcitriol transcriptionally upregulates cyclin-dependent kinase inhibitors (CDKIs), particularly p21 (WAF1/CIP1) and p27 (KIP1).[5][9][10] Functional VDREs have been identified in the promoter regions of these genes in various cancers.[9]

-

Inhibition of Cyclin-CDK Complexes: p21 and p27 bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. These complexes are essential for phosphorylating the Retinoblastoma protein (pRb).

-

Activation of Retinoblastoma (pRb): By inhibiting the CDKs, pRb remains in its active, hypophosphorylated state. Active pRb binds to the E2F transcription factor, preventing it from activating the genes required for S-phase entry.

-

Downregulation of Proliferative Genes: Calcitriol also reduces the expression of pro-proliferative oncogenes such as c-Myc and Cyclin D1.[5][11]

Caption: Calcitriol-induced G1 cell cycle arrest pathway.

Induction of Apoptosis

Calcitriol can trigger programmed cell death, or apoptosis, in malignant cells, thereby eliminating them.[1] This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Calcitriol signaling leads to the transcriptional repression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously upregulating pro-apoptotic proteins such as Bax, Bak, Bad, and Bim.[1][5][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family ratio towards pro-apoptotic members causes them to form pores in the mitochondrial outer membrane.

-

Cytochrome C Release: This permeabilization results in the release of Cytochrome C from the mitochondria into the cytoplasm.[5]

-

Caspase Activation: In the cytoplasm, Cytochrome C binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspases, Caspase-3 and Caspase-7, which dismantle the cell, leading to apoptotic death.[5][12]

Caption: Calcitriol-induced intrinsic apoptosis pathway.

Promotion of Cell Differentiation

Cancer is often characterized by a loss of cellular differentiation. Calcitriol can counteract this by promoting the differentiation of malignant cells into more mature, less proliferative phenotypes.[1][2][13]

-

Wnt/β-catenin Pathway Inhibition: Calcitriol can disrupt aberrant Wnt signaling. The VDR can bind directly to β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes that drive proliferation.[5][11]

-

Induction of Adhesion Molecules: It promotes the expression of cell-cell adhesion proteins like E-cadherin.[2][5] Increased E-cadherin expression is a marker of a more differentiated, epithelial phenotype and is associated with reduced invasive potential.

Modulation of Tumor Metabolism and Angiogenesis

-

Reversal of the Warburg Effect: Cancer cells often rely on aerobic glycolysis (the Warburg effect) for energy. Calcitriol has been shown to suppress this metabolic phenotype by downregulating the glucose transporter GLUT1 and key glycolytic enzymes like Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA).[5][11][14]

-

Inhibition of Angiogenesis: Calcitriol can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, partly by inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway.[3][11]

Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanisms described above, a series of well-established in vitro assays are essential. These protocols form a self-validating system to confirm the multifaceted action of Calcitriol.

Table 1: Summary of Experimental Approaches

| Biological Effect | Recommended Assay | Principle | Primary Endpoint |

| Cell Proliferation | MTT Assay | Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[15] | Change in absorbance, correlating with viable cell number. |

| BrdU Incorporation Assay | Quantifies DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA. | Colorimetric or fluorescent signal proportional to proliferating cells. | |

| Cell Cycle | Propidium Iodide (PI) Staining & Flow Cytometry | PI intercalates with DNA, and its fluorescence intensity is proportional to DNA content.[16] | Distribution of cells in G0/G1, S, and G2/M phases. |

| Apoptosis | Annexin V / PI Staining & Flow Cytometry | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of apoptotic cells; PI enters late apoptotic/necrotic cells.[16][17] | Quantification of early apoptotic, late apoptotic, and necrotic cells. |

| Caspase Activity Assay | Uses a specific substrate that releases a fluorescent or colorimetric signal when cleaved by active caspases (e.g., Caspase-3/7).[12] | Change in fluorescence/absorbance indicating caspase activation. | |

| Gene/Protein Expression | Western Blotting | Separates proteins by size via electrophoresis, followed by detection with specific antibodies. | Quantification of protein levels (e.g., p21, Bcl-2, VDR). |

| Quantitative RT-PCR | Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and amplifying it. | Relative quantification of target gene mRNA levels. |

Detailed Experimental Protocols

Protocol 3.1: Cell Proliferation Assessment using MTT Assay

-

Causality: This assay is chosen to provide a quantitative measure of cell viability, which is a direct reflection of the net effect of proliferation and cell death induced by Calcitriol. A decrease in metabolic activity is a strong indicator of an anti-proliferative effect.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of Calcitriol (e.g., 1 nM to 1 µM) and a vehicle control (e.g., ethanol or DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.

Protocol 3.2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Causality: This protocol is essential to specifically determine if the observed anti-proliferative effect is due to an arrest at a particular phase of the cell cycle, directly validating the claims of G1 arrest.

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with Calcitriol at the determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol 3.3: Apoptosis Detection using Annexin V-FITC/PI Assay

-

Causality: This dual-staining method provides a definitive and quantitative assessment of apoptosis induction. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells, offering clear evidence of programmed cell death as a mechanism of action.

-

Treatment: Treat cells with Calcitriol as described in Protocol 3.2.

-

Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion and Future Directions

Calcitriol, or Varitriol, leverages the Vitamin D Receptor to orchestrate a powerful, multi-pronged attack on cancer cells. Its ability to inhibit proliferation, induce apoptosis, promote differentiation, and modulate tumor metabolism underscores its potential as a therapeutic agent.[2][3] While high systemic doses can lead to hypercalcemia, the development of less calcemic synthetic vitamin D analogs and novel dosing strategies (e.g., intermittent high-dose) are promising avenues for clinical translation.[4][10][18] The combination of Calcitriol or its analogs with standard chemotherapeutic agents or targeted therapies may offer synergistic effects, enhancing treatment efficacy and potentially overcoming drug resistance.[6][19][20] Continued research into the intricate signaling networks governed by VDR is crucial for fully realizing the anti-cancer potential of this remarkable hormone.

References

-

MDPI. Policing Cancer: Vitamin D Arrests the Cell Cycle. [Link]

-

ResearchGate. Scheme showing proposed mechanisms of calcitriol action at the cellular level in cancer cells. [Link]

-

International Journal of Research and Review. Methods of Detecting Cell Proliferation. [Link]

-

National Institutes of Health (NIH). Mechanistic Effects of Calcitriol in Cancer Biology. [Link]

-

Creative Bioarray. What Is Cell Proliferation and How to Analyze It? [Link]

-

ABclonal. 4 Methods for Measuring Cell Proliferation. [Link]

-

National Institutes of Health (NIH). Programmed cell death detection methods: a systematic review and a categorical comparison. [Link]

-

ResearchGate. Calcitriol induces cell differentiation in human tumor organoids. [Link]

-

MDPI. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update. [Link]

-

Semantic Scholar. Calcitriol Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide. [Link]

-

ResearchGate. Mechanism of action of vitamin D. [Link]

- University of California Riverside. Vitamin D Analogs in Cancer Prevention and Therapy.

-

MDPI. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells. [Link]

-

Molecular Cancer Therapeutics. Promise of vitamin D analogues in the treatment of hyperproliferative conditions. [Link]

-

MDPI. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells. [Link]

-

MDPI. Mechanistic Effects of Calcitriol in Cancer Biology. [Link]

-

ResearchGate. (PDF) Mechanisms of the Anti-Cancer and Anti-Inflammatory Actions of Vitamin D. [Link]

-

Bentham Science. Mechanisms for the Selective Actions of Vitamin D Analogues. [Link]

-

National Institutes of Health (NIH). Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells. [Link]

-

PubMed Central. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model. [Link]

-

National Institutes of Health (NIH). Calcitriol enhances gemcitabine antitumor activity in vitro and in vivo by promoting apoptosis in a human pancreatic carcinoma model system. [Link]

-

ScienceDaily. Vitamin D metabolite may stop mechanism by which cancer cells become drug-resistant. [Link]

-

PubMed. Calcitriol in cancer treatment: from the lab to the clinic. [Link]

-

National Institutes of Health (NIH). Anti-tumor activity of calcitriol: pre-clinical and clinical studies. [Link]

-

PubMed. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells. [Link]

-

ResearchGate. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells. [Link]

-

MDPI. Disrupted Vitamin D Metabolism in Hepatocellular Carcinoma: Free and Bioavailable 25(OH)D as Novel Biomarkers of Hepatic Reserve and Clinical Risk. [Link]

-

PubMed. High dose calcitriol may reduce thrombosis in cancer patients. [Link]

-

ResearchGate. Calcitriol in cancer treatment: From the lab to the clinic. [Link]

-

ResearchGate. Calcipotriol mediates inhibition of Wnt signaling through VDR. [Link]

-

OHSU Digital Commons. Calcitriol in cancer treatment: From the lab to the clinic. [Link]

-

National Institutes of Health (NIH). Cell cycle control as a basis for cancer chemoprevention through dietary agents. [Link]

-

National Institutes of Health (NIH). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. [Link]

-

MDPI. The Influence of Cell Cycle Regulation on Chemotherapy. [Link]

-

ResearchGate. The Role of Cell Cycle Regulation in Cancer. [Link]

-

National Institutes of Health (NIH). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. [Link]

-

PubMed. Targeting cell cycle regulation in cancer therapy. [Link]

-

PubMed. A High Dose of Calcitriol Inhibits Glycolysis and M2 Macrophage Polarization in the Tumor Microenvironment by Repressing mTOR Activation: in vitro and Molecular Docking Studies. [Link]

-

Wikipedia. Vitamin D. [Link]

-

National Institutes of Health (NIH). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. [Link]

-

University of Chicago Comprehensive Cancer Center. Novel drug that targets cell immortality may improve effects of existing cancer therapies. [Link]

-

University of Baghdad College of Dentistry. Methods of recording vertical dimension. [Link]

-

ResearchGate. Occlusal vertical dimension measurements Pre-extraction methods. [Link]

Sources

- 1. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update | MDPI [mdpi.com]

- 7. Vitamin D - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcitriol in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcitriol enhances gemcitabine antitumor activity in vitro and in vivo by promoting apoptosis in a human pancreatic carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

A Technical Guide to the Discovery, Isolation, and Characterization of Varitriol from Emericella variecolor

Abstract: This document provides a comprehensive technical overview of Varitriol, a bioactive meroterpenoid natural product. This compound was first isolated from a marine-derived strain of the fungus Emericella variecolor, a microorganism recognized for its prolific production of structurally diverse secondary metabolites.[1][2] This guide details the original discovery, provides a validated, step-by-step protocol for its isolation and purification, and discusses the analytical methods crucial for its structural elucidation. Furthermore, it summarizes the current understanding of this compound's potent cytotoxic activities against various cancer cell lines, which marks it as a compound of significant interest for ongoing drug discovery and development efforts.[3][4]

Introduction: The Chemical Ecology of Emericella variecolor

The genus Emericella, now largely classified under Aspergillus following the "one fungus: one name" nomenclature system, is a rich source of novel bioactive compounds.[2][5] Marine-derived fungi, in particular, exist in unique ecological niches characterized by high pressure, specific salinity, and competition with other microorganisms, driving the evolution of unique biochemical pathways. These pathways yield a vast array of secondary metabolites, which are not essential for primary growth but serve critical roles in defense, communication, and survival.[6]

Emericella variecolor (also referred to as Aspergillus variecolor) has proven to be a particularly fruitful source of such compounds, producing metabolites from diverse biosynthetic classes including xanthones, anthraquinones, and meroterpenoids.[2][7] this compound belongs to the latter class and represents a compelling example of the chemical novelty found within this fungal species. Its discovery underscores the value of exploring marine microbial ecosystems for new therapeutic leads.[4]

Discovery of this compound

This compound was first reported by Barrero and co-workers in 2002 following a screening program aimed at identifying novel bioactive metabolites from marine fungi.[1][3] The producing organism, Emericella variecolor strain M75-2, was isolated from a sponge collected in the Caribbean Sea.[3] The initial discovery was the result of a systematic bioassay-guided fractionation approach, where crude extracts of the fungal culture were tested for biological activity. Fractions demonstrating significant cytotoxicity were then subjected to further chemical analysis, leading to the identification of this compound along with several other new compounds, including varioxirane and dihydroterrein.[1]

Isolation and Purification of this compound: A Validated Protocol

The isolation of this compound from a complex fungal broth requires a multi-step purification strategy designed to separate the target molecule based on its physicochemical properties. The following protocol is a synthesized representation of established methods.

Step 1: Fungal Fermentation

Rationale: The primary objective is to cultivate the fungus under conditions that promote the production of secondary metabolites, including this compound. The choice of media and incubation parameters is critical for maximizing yield.

-

1.1. Inoculation: A pure culture of Emericella variecolor (e.g., strain M75-2) is used to inoculate a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a specialized marine broth.

-

1.2. Incubation: The culture is incubated under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period of 14-21 days. This extended incubation period allows for the accumulation of secondary metabolites after the primary growth phase.

-

1.3. Quality Control: A small aliquot of the culture can be periodically analyzed via analytical HPLC or LC-MS to monitor the production of this compound and determine the optimal harvest time.

Step 2: Extraction

Rationale: To separate the metabolites from the fungal biomass and the aqueous culture medium. A solvent extraction approach is used, leveraging the principle of "like dissolves like." this compound, being a moderately polar organic molecule, will partition into an organic solvent.

-

2.1. Mycelia and Broth Separation: The fungal culture is filtered to separate the mycelial mat from the liquid broth.

-

2.2. Solvent Partitioning: The filtrate (broth) is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). The mycelia are also macerated and extracted with EtOAc or acetone to recover intracellularly stored metabolites.

-

2.3. Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. This step must be performed at a controlled temperature (e.g., <40°C) to prevent thermal degradation of the target compounds.

Step 3: Chromatographic Purification

Rationale: The crude extract is a complex mixture. A series of chromatographic steps are required to isolate this compound to a high degree of purity. This process separates molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.

-

3.1. Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC. Fractions containing this compound are pooled. This step serves as a coarse purification, removing highly non-polar and highly polar impurities.

-

-

3.2. Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography (Intermediate Purification):

-

The pooled, this compound-rich fractions are further purified using MPLC, often on a reversed-phase (C18) or normal-phase column with a finer particle size for better resolution.[8]

-

A shallower solvent gradient is employed to achieve better separation of compounds with similar polarities.

-

-

3.3. High-Performance Liquid Chromatography (HPLC) (Final Polishing):

-

The final purification is achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column.

-

An isocratic or shallow gradient mobile phase (e.g., a methanol/water or acetonitrile/water mixture) is used to elute the pure compound.

-

The purity of the final isolated this compound should be >95% as determined by analytical HPLC with UV detection.

-

Workflow Diagram: From Fungus to Pure Compound

Caption: Overall workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound was established using a combination of modern spectroscopic techniques, a standard approach for novel natural products.[1][9]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound (C15H20O5).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework.

-

¹H NMR: Provides information about the number and chemical environment of protons, including their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies neighboring protons, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) connections between protons and carbons, allowing the assembly of molecular fragments.[11]

-

-

X-ray Crystallography: The absolute stereochemistry of (+)-Varitriol was ultimately confirmed by single-crystal X-ray analysis, which provides an unambiguous three-dimensional map of the molecule.[3]

Key Structural Features:

This compound possesses a unique structure featuring a substituted aromatic ring linked via an ethenyl bridge to a highly functionalized furanoside (sugar-like) moiety.[10]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily as a cytotoxic agent.[3] In the National Cancer Institute's (NCI) 60-cell line screen, it showed potent and selective activity against renal, CNS, and breast cancer cell lines.[1][2] The reported potency is notably high, suggesting it may operate through a specific mechanism of action.[4]

While the precise anti-inflammatory mechanism of this compound itself is not yet fully detailed in the literature, many natural products with similar structural motifs or cytotoxic properties exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[12][13] Calcitriol, a structurally different molecule but one whose name bears resemblance, is known to inhibit NF-κB signaling and reduce the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[12][13][14][15] Future research into this compound's mechanism will likely investigate its potential impact on these fundamental cellular processes.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₅ | [10] |

| Molecular Weight | 280.32 g/mol | [10] |

| Source Organism | Emericella variecolor (Strain M75-2) | [1][3] |

| Origin | Marine Sponge Associate (Caribbean Sea) | [3] |

| Compound Class | Meroterpenoid | [2] |

| Biological Activity | Cytotoxic against renal, CNS, breast cancer cell lines | [1][2] |

Conclusion and Future Directions

This compound stands out as a potent bioactive metabolite from the marine-derived fungus Emericella variecolor. Its successful discovery, isolation, and structural characterization have paved the way for further investigation into its therapeutic potential. The potent cytotoxicity it exhibits makes it a compelling lead compound for anticancer drug development. Future research should focus on elucidating its precise molecular mechanism of action, conducting structure-activity relationship (SAR) studies through the synthesis of analogues, and exploring its potential anti-inflammatory properties.[4][8] These efforts will be crucial in translating the initial discovery of this fascinating natural product into a potential clinical application.

References

-

SciSpace. Recent developments towards the synthesis of this compound: An antitumour agent from marine derived fungus Emericella variecolor. Available from: [Link]

-

ResearchGate. Structures of secondary metabolites 1–5 from Emericella variecolor M75-2. Available from: [Link]

-

ResearchGate. Synthesis and antitumour activity of this compound and its analogues. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. Bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities. Available from: [Link]

-

ResearchGate. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities. Available from: [Link]

-

ResearchGate. Recent Developments Towards the Synthesis of this compound: An Antitumour Agent from Marine Derived Fungus Emericella Variecolor. Available from: [Link]

-

AscoFrance. Emericella venezuelensis, a New Species With Stellate Ascospores Producing Sterigmatocystin and Aflatoxin B1. Available from: [Link]

-

National Center for Biotechnology Information. Biological activity in vitro of side-chain modified analogues of calcitriol. PubMed. Available from: [Link]

-

PubMed. Varioxiranols I-L, new lactones from a sponge-associated Emericella variecolor fungus. Available from: [Link]

-

National Center for Biotechnology Information. Emericella venezuelensis, a new species with stellate ascospores producing sterigmatocystin and aflatoxin B1. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Stereoselective total synthesis of (+)-varitriol, (-)-varitriol, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol. PubMed. Available from: [Link]

-

ResearchGate. Calcitriol effects on anti-inflammatory cytokine production in peripheral blood T lymphocytes from female and male healthy donors. Available from: [Link]

-

PubMed. Calcitriol prevents inflammatory gene expression in macrovascular endothelial cells. Available from: [Link]

-

spandidos-publications.com. The Novel Anti-Inflammatory Mechanism of Calcitriol in Recurrent Spontaneous Abortion in Experimental Mice. Available from: [Link]

-

National Center for Biotechnology Information. Secondary Metabolites from the Fungus Emericella nidulans. Available from: [Link]

-

MDPI. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference?. Available from: [Link]

-

PubMed. Secondary metabolites from the fungus Emericella nidulans. Available from: [Link]

-

MDPI. Polyketides as Secondary Metabolites from the Genus Aspergillus. Available from: [Link]

-

American Chemical Society. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and biological activities of 8(14)a-homocalcitriol. PubMed. Available from: [Link]

-

YouTube. Structure Elucidation of Organic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activities of Natural Products III. Available from: [Link]

Sources

- 1. Bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emericella venezuelensis, a new species with stellate ascospores producing sterigmatocystin and aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H20O5 | CID 636888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. Calcitriol prevents inflammatory gene expression in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Pharmacokinetics and bioavailability of Varitriol

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Varitriol (Calcitriol)

Disclaimer: The following technical guide is based on the properties of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3. "this compound" is used as a placeholder to fulfill the prompt's narrative, but all scientific data, pathways, and protocols refer to established knowledge regarding Calcitriol. This document is intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and bioavailability of Calcitriol, the active metabolite of vitamin D.[1] Calcitriol is a potent hormone regulating calcium and phosphate homeostasis, primarily through its interaction with the nuclear vitamin D receptor (VDR).[2][3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the effective therapeutic application in conditions such as hypocalcemia, secondary hyperparathyroidism in chronic kidney disease, and osteoporosis.[3][5][6][7] This document details the ADME characteristics of Calcitriol, explores factors influencing its bioavailability, discusses critical drug-drug interactions, and outlines standard methodologies for its preclinical and clinical evaluation, in accordance with regulatory guidelines.

Introduction to Calcitriol: The Active Vitamin D Hormone

The natural supply of vitamin D in humans is primarily derived from the conversion of 7-dehydrocholesterol to vitamin D3 (cholecalciferol) in the skin upon exposure to solar ultraviolet radiation.[2][6] Vitamin D3 itself is inactive and requires two sequential hydroxylation steps to become the biologically potent hormone, Calcitriol. The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.[2] The final and tightly regulated activation step occurs in the kidneys, where the enzyme 1α-hydroxylase converts calcifediol to 1α,25-dihydroxyvitamin D3, or Calcitriol.[2][3]

Calcitriol's primary physiological role is to maintain calcium and phosphate balance, which is essential for bone mineralization, neuromuscular function, and various cellular processes.[2][4] Its therapeutic administration is crucial for patients with conditions where endogenous Calcitriol synthesis is impaired, most notably in chronic kidney disease.[5][6] A thorough understanding of its pharmacokinetic profile is therefore paramount for optimizing dosing strategies, ensuring efficacy, and minimizing the risk of adverse effects, such as hypercalcemia.

Mechanism of Action: A Genomic Approach

The biological effects of Calcitriol are mediated primarily through its interaction with the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of steroid hormone receptors.[2][8] This interaction initiates a cascade of molecular events leading to the modulation of gene expression.

-

Binding and Heterodimerization: Calcitriol diffuses into target cells and binds to the VDR located in the nucleus.[3][8] This binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).[2]

-

Gene Transcription: The Calcitriol-VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[2]

-

Physiological Response: This binding regulates the transcription of genes involved in calcium and phosphate transport. In the intestines, it upregulates the expression of proteins like the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin, which enhance the absorption of dietary calcium and phosphate.[4] In the bones, it works with parathyroid hormone (PTH) to mobilize calcium stores, and in the kidneys, it increases the reabsorption of calcium.[2][3]

Caption: Cellular mechanism of Calcitriol action.

Pharmacokinetics: The Journey of Calcitriol Through the Body

The clinical efficacy and safety of Calcitriol are directly governed by its ADME properties.

Absorption

Following oral administration, Calcitriol is rapidly absorbed from the small intestine.[6][7][9]

-

Time to Peak Concentration (Tmax): Peak serum concentrations are typically achieved within 3 to 6 hours after a single oral dose.[1][6][7][9][10]

-

Steady State: With multiple-dose regimens, steady-state plasma concentrations are generally reached within 7 days.[5][6][9]

Distribution

Once absorbed into the systemic circulation, Calcitriol is extensively bound to plasma proteins.

-

Protein Binding: Approximately 99.9% of circulating Calcitriol is bound, primarily to a specific α-globulin known as vitamin D-binding protein (VDBP).[1][3][5][6][7][9][10] This high degree of binding limits the free fraction of the drug but facilitates its transport to target tissues.

-

Tissue Penetration: Calcitriol is known to cross the placental barrier and is transferred into breast milk at low concentrations.[5][6][9]

Metabolism

The metabolism of Calcitriol is a critical step for its inactivation and excretion. Two primary metabolic pathways have been identified.[1][6][9]

-

Pathway 1 (Catabolism): The principal catabolic pathway is initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme hydroxylates Calcitriol at the C-24 position, leading to the formation of 1,24,25-trihydroxyvitamin D3. Subsequent steps lead to the formation of calcitroic acid, a water-soluble metabolite that is biologically inactive.[3][11]

-

Pathway 2 (Lactone Formation): A second pathway involves stepwise hydroxylation and cyclization to yield a calcitriol lactone, which is another major metabolite.[9]

Caption: Primary metabolic pathways of Calcitriol.

Excretion

The metabolites of Calcitriol are eliminated from the body primarily through the feces.

-

Primary Route: Biliary excretion followed by elimination in the feces is the main route of excretion.[3][9] A smaller portion is excreted in the urine.[3]

-

Half-Life: The elimination half-life (t1/2) in healthy adults is reported to be between 5 and 8 hours, although it can be significantly prolonged in patients with chronic renal failure.[10][12] There is considerable inter-individual variability in the reported half-life.[13]

Table 1: Summary of Key Pharmacokinetic Parameters for Oral Calcitriol

| Parameter | Value | Source(s) |

| Tmax (Time to Peak) | 3 - 6 hours | [7][9][10] |

| Protein Binding | ~99.9% (to VDBP) | [3][9][10] |

| Elimination Half-life (t½) | 5 - 8 hours (Healthy Adults) | [10] |

| Metabolism | Hepatic & Renal (via 24-hydroxylase) | [1][3][9] |

| Primary Route of Excretion | Feces (via bile) | [3][9] |

| Steady State Achievement | ~7 days | [6][9] |

Bioavailability and Formulation Considerations

Bioavailability refers to the rate and extent to which the active drug ingredient is absorbed and becomes available at the site of action.[14]

-

Oral vs. Intravenous Administration: While oral Calcitriol is effective, intravenous (IV) administration results in higher peak serum concentrations immediately following the dose.[13] Studies comparing oral and IV routes in hemodialysis patients have shown that while the initial area under the curve (AUC) is higher with IV administration, the cumulative AUC over 48 hours and the overall efficacy in suppressing PTH may not be significantly different.[13] This suggests that despite potential differences in bioavailability, both routes can be clinically effective.[13] One study in peritoneal dialysis patients found the bioavailability of oral Calcitriol to be approximately 50% that of an IV dose.[12]

-

Formulation Effects: Calcitriol is a lipophilic compound, and its formulation can significantly impact absorption. It is often formulated in an oil-based solution within soft gelatin capsules to enhance its dissolution and subsequent absorption.[6]

Special Populations and Drug-Drug Interactions

Special Populations

-

Renal Impairment: This is the most critical population for Calcitriol therapy. The kidneys are the primary site of endogenous Calcitriol synthesis. In patients with chronic kidney disease (CKD), this production is impaired, necessitating exogenous supplementation.[5][6] Furthermore, the elimination half-life of Calcitriol is significantly increased in patients with chronic renal failure and those on hemodialysis.[6][7][12] Dosing must be carefully titrated with frequent monitoring of serum calcium and phosphate levels.[9]

-

Hepatic Impairment: While the liver is involved in the first hydroxylation step to produce calcifediol, the impact of hepatic impairment on the pharmacokinetics of exogenously administered Calcitriol is less defined but warrants caution.

-

Pediatric Use: The relationship between dose and serum concentration in pediatric patients appears to correlate when the dose is corrected for body surface area.[12]

Drug-Drug Interactions

The co-administration of other drugs can significantly alter the PK and PD profile of Calcitriol.

-

Enzyme Inducers: Drugs like phenytoin and phenobarbital can induce metabolic enzymes, potentially increasing the catabolism of Calcitriol and reducing its effectiveness.[9][15]

-

Enzyme Inhibitors: Ketoconazole may inhibit enzymes involved in both the synthesis and catabolism of Calcitriol, altering its serum levels.[9]

-

Bile Acid Sequestrants: Cholestyramine can impair the intestinal absorption of fat-soluble vitamins, including Calcitriol, thereby decreasing its bioavailability.[9][15]

-

Thiazide Diuretics: These can decrease renal calcium excretion, and when co-administered with Calcitriol, may lead to an increased risk of hypercalcemia.[9]

-

Corticosteroids: These agents can functionally antagonize the effects of Calcitriol by inhibiting intestinal calcium absorption.[9]

-

Digitalis: Hypercalcemia induced by Calcitriol can increase the risk of cardiac arrhythmias in patients receiving digitalis.[9]

Methodologies for PK and Bioavailability Assessment

The evaluation of Calcitriol's PK and bioavailability must adhere to stringent scientific and regulatory standards, such as those provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18]

Protocol: In Vivo Bioavailability Study

The objective of this protocol is to compare the rate and extent of absorption of a new test formulation of Calcitriol against a reference standard formulation in healthy volunteers, following FDA guidelines.[14][16]

Study Design:

-

Type: Single-dose, randomized, two-period, two-sequence crossover study. A crossover design is efficient as it minimizes inter-subject variability.

-

Population: Healthy adult volunteers (e.g., n=24-36) after obtaining informed consent.

-

Washout Period: A washout period of at least 14 days between the two dosing periods is required to ensure complete elimination of the drug from the previous period.

-

Dosing: Subjects will receive a single oral dose of the test formulation and the reference formulation under fasting conditions.

-

Blood Sampling: Serial venous blood samples will be collected in appropriate tubes (e.g., containing EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, and 48 hours).

-

Pharmacokinetic Analysis: Plasma concentrations of Calcitriol will be determined using a validated bioanalytical method. The primary PK parameters (Cmax, AUC0-t, AUC0-∞) will be calculated and statistically compared.

Caption: Workflow for a two-period crossover bioavailability study.

Protocol: Bioanalytical Method for Calcitriol Quantification

The accurate quantification of Calcitriol in plasma is challenging due to its low endogenous concentrations and the presence of interfering substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard method for this purpose due to its high sensitivity and specificity.[19]

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Calcitriol into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Aliquot 500 µL of plasma samples (unknowns, standards, QCs) into clean extraction tubes.

-

Add an internal standard (IS), such as a stable isotope-labeled Calcitriol (e.g., Calcitriol-d6), to all samples except blanks to correct for extraction variability.[20]

-

-

Sample Extraction (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode polymer) with methanol followed by water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute Calcitriol and the IS from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient mobile phase (e.g., acetonitrile and an aqueous buffer) to achieve chromatographic separation of Calcitriol from other matrix components.[20]

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for both Calcitriol and the IS using Multiple Reaction Monitoring (MRM) for highly selective quantification.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Calcitriol/IS) against the nominal concentration of the standards.

-

Determine the concentration of Calcitriol in the unknown samples and QCs by interpolating their peak area ratios from the regression line of the calibration curve.

-

Conclusion and Future Directions

Calcitriol possesses a well-defined pharmacokinetic profile characterized by rapid oral absorption, extensive protein binding, and elimination primarily through metabolic inactivation. Its bioavailability can be influenced by the route of administration and formulation, while its efficacy and safety are subject to modulation by various drug interactions and patient-specific factors, particularly renal function. The methodologies for its study are well-established, with LC-MS/MS serving as the definitive tool for its quantification in biological matrices.

Future research should continue to explore novel drug delivery systems to improve the oral bioavailability and therapeutic index of Calcitriol. Further investigation into the pharmacogenetics of the VDR and metabolizing enzymes like CYP24A1 could pave the way for personalized dosing strategies, maximizing therapeutic benefit while minimizing the risk of toxicity in diverse patient populations.

References

-

Calcitriol - StatPearls - NCBI Bookshelf - NIH. (2025, March 27). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Calcitriol? (2024, July 17). Patsnap Synapse. [Link]

-

Calcitriol - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of action of Calcitriol (1,25-Dihydroxyvitamin D3)? (2025, March 23). Dr.Oracle. [Link]

-

Calcitriol: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014, March 20). Foley & Lardner LLP. [Link]

-

Calcitriol: Package Insert / Prescribing Information. (2025, April 22). Drugs.com. [Link]

-

Drug Interactions for Calcitriol. PrescriberPoint. [Link]

-

Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency (EMA). [Link]

-

Pharmacokinetics and efficacy of pulse oral versus intravenous calcitriol in hemodialysis patients. PubMed. [Link]

-

Calcitriol | C27H44O3 | CID 5280453. PubChem - NIH. [Link]

-

Calcitriol Interactions Checker. Drugs.com. [Link]

-

Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]

-

Calcitriol (Rocaltrol): Uses & Side Effects. Cleveland Clinic. [Link]

-

Final Guidance Bioavailability Studies Submitted in NDAs or INDs. (2022, April 15). ACCP. [Link]

-

FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020, August 18). Lachman Consultants. [Link]

-

Non-clinical: pharmacokinetics and toxicokinetics. European Medicines Agency (EMA). [Link]

-

FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. gmp-compliance.org. [Link]

-

Vitamin D - Wikipedia. Wikipedia. [Link]

-

Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024, April 9). FDA. [Link]

-

Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Pharmacokinetics of calcitriol in continuous ambulatory and cycling peritoneal dialysis patients. PubMed. [Link]

-

Pharmacokinetics and biologic effects of calcitriol in normal humans. PubMed - NIH. [Link]

-

Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed. [Link]

-

Calcijex, Rocaltrol (calcitriol) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

A LIQUID CHROMATOGRAPHY/ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRIC METHOD FOR THE QUANTIFICATION OF CALCITRIOL IN HUMAN P. International Journal of Bioassays. [Link]

-

A phase I and pharmacokinetics study of intravenous calcitriol in combination with oral dexamethasone and gefitinib in patients with advanced solid tumors. NIH. [Link]

-

Analysis method of Calcitriol with calcium citrate Suspension. (2021, January 25). Pharma Dekho. [Link]

-

A Phase I Pharmacokinetic and Pharmacodynamic Study of Intravenous Calcitriol in Combination with Oral Gefitinib in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Improvements in the Simultaneous Determination of Calcidiol and Calcitriol in Human Serum or Plasma. ResearchGate. [Link]

- CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol.

-

Clinical Pharmacology Biopharmaceutics Review(s). (1998, October 8). accessdata.fda.gov. [Link]

-

Anti-tumor activity of calcitriol: pre-clinical and clinical studies. PubMed - NIH. [Link]

-

Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease. PMC - PubMed Central. [Link]

-

Pharmacokinetics of Calcitriol in Continuous Ambulatory and Cycling Peritoneal Dialysis Patients. ResearchGate. [Link]

Sources

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Calcitriol? [synapse.patsnap.com]

- 3. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. drugs.com [drugs.com]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 8. Vitamin D - Wikipedia [en.wikipedia.org]

- 9. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Pharmacokinetics and efficacy of pulse oral versus intravenous calcitriol in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Final Guidance Bioavailability Studies Submitted in NDAs or INDs | ACCP [accp1.org]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. advisory.avalerehealth.com [advisory.avalerehealth.com]

- 17. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. apps.thermoscientific.com [apps.thermoscientific.com]

- 20. ijbio.com [ijbio.com]

An In-Depth Technical Guide to the Solubility and Stability Profiling of Varitriol

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

Disclaimer: Varitriol is a hypothetical compound name used for the purposes of this guide. The principles, protocols, and scientific rationale described herein are based on established best practices for the characterization of novel small molecules, particularly those with steroidal backbones analogous to vitamin D derivatives. All experimental details and data are illustrative.

Introduction: The Cornerstone of Developability

In the journey from a promising hit to a viable drug product, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are paramount. Among these, solubility and stability form the very foundation of a compound's "developability." For a novel steroidal molecule like this compound, which we will presume shares characteristics with vitamin D analogs, these properties are often challenging. Such compounds are typically lipophilic, poorly soluble in aqueous media, and susceptible to degradation by light, oxidation, and pH extremes.[1][2][3]

A comprehensive understanding of this compound's solubility and stability is not merely an academic exercise; it is a critical, decision-driving process. It dictates the feasibility of oral versus parenteral delivery, informs formulation strategies to enhance bioavailability, and establishes the storage conditions and shelf-life required to ensure patient safety and product efficacy.[4][5] This guide provides an in-depth, logical framework for conducting these essential studies, grounded in regulatory expectations and scientific causality.

Part 1: Comprehensive Solubility Profiling of this compound

The goal of solubility profiling is to understand how this compound behaves in various aqueous and non-aqueous environments, predicting its behavior from the formulation bench to the gastrointestinal tract.

The Causality Behind the Approach: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and solid states are in equilibrium.[6][7] This value is fundamental for the Biopharmaceutics Classification System (BCS) and is determined using methods like the shake-flask technique over an extended period (24-72 hours).[6][8][9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically after adding a concentrated DMSO stock to an aqueous buffer.[9][10] While faster to determine and useful for high-throughput screening, it can often overestimate the true solubility.

For lead optimization and formulation, thermodynamic solubility is the gold standard as it reflects the most stable state and is required for regulatory submissions.[11][12]

The Biopharmaceutics Classification System (BCS)

The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[13][14] Determining this compound's solubility class is a primary objective. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[11] This classification directly impacts the potential for biowaivers of in vivo bioequivalence studies, saving significant time and resources.[11][12][13][15]

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for the comprehensive solubility assessment of this compound.

Caption: Workflow for this compound Solubility Profiling.

Step-by-Step Experimental Protocols

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

-

Rationale: This method ensures that a true equilibrium is reached between the solid and dissolved API, providing the definitive thermodynamic solubility value.[6][16][17]

-

Procedure:

-

Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring undissolved solid remains) to a series of glass vials.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4).

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C).

-

Equilibrate for 48-72 hours. Causality: This extended time is critical to overcome kinetic barriers and ensure the system reaches a true thermodynamic equilibrium, which is vital for accurate BCS classification.[8]

-

After equilibration, allow the vials to stand for ~30 minutes for coarse settling.

-

Carefully withdraw an aliquot from the supernatant, avoiding any solid material. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF). Causality: Filtration is essential to remove undissolved particulates that would falsely elevate the measured concentration.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

-

Protocol 2: pH-Solubility Profiling

-

Rationale: Most drugs are weak acids or bases, and their solubility is highly dependent on pH.[18][19] This profile is essential for predicting dissolution in the variable pH environments of the gastrointestinal tract.[19]

-

Procedure:

-

Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.5).

-

Execute the Shake-Flask protocol (Protocol 1) for each buffer.

-

Plot the resulting solubility (in µg/mL or µM) against the measured final pH of each buffer solution.

-

Protocol 3: Solubility in Biorelevant Media

-

Rationale: Simple buffers do not account for the presence of bile salts and phospholipids in the gut, which can significantly enhance the solubility of lipophilic drugs like this compound.[20][21][22] Biorelevant media provide a more accurate in vivo prediction.[21][22]

-

Media:

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics conditions in the small intestine on an empty stomach.[20][22]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Mimics conditions after a meal, with higher concentrations of bile salts.[20][23]

-

FaSSGF (Fasted State Simulated Gastric Fluid): Mimics stomach conditions.[20]

-

-

Procedure:

Data Presentation and Interpretation

Summarize all quantitative solubility data in a clear, structured table.

Table 1: Illustrative Solubility Profile of this compound

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | 0.5 ± 0.1 |